molecular formula C16H16N2O4S B11479890 2-[2-Methoxy-4-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide

2-[2-Methoxy-4-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide

Cat. No.: B11479890
M. Wt: 332.4 g/mol
InChI Key: VVHGEIZRWGKSHP-UHFFFAOYSA-N
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Description

2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a thieno[3,2-b]pyridine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

    Coupling with Phenoxyacetic Acid: The phenoxyacetic acid moiety can be coupled to the thieno[3,2-b]pyridine core through an esterification reaction.

    Formation of the Acetamide Group: The final step involves the conversion of the ester to an amide using reagents such as ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETIC ACID
  • 2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ETHANAMIDE

Uniqueness

2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[2-methoxy-4-(5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl)phenoxy]acetamide

InChI

InChI=1S/C16H16N2O4S/c1-21-13-6-9(2-3-12(13)22-8-14(17)19)10-7-15(20)18-11-4-5-23-16(10)11/h2-6,10H,7-8H2,1H3,(H2,17,19)(H,18,20)

InChI Key

VVHGEIZRWGKSHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC(=O)N

Origin of Product

United States

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